(7-Fluoro-4-methoxy-1H-indol-2-yl)methanol is a synthetic compound belonging to the indole family, characterized by a fluorine atom at the 7-position and a methoxy group at the 4-position of the indole ring. The hydroxymethyl group at the 2-position adds to its structural complexity. Indoles are significant in medicinal chemistry due to their presence in numerous natural products and pharmaceuticals. The unique functional groups in this compound enhance its reactivity and potential biological activity, making it an interesting subject for research.
This compound is classified as an indole derivative, which is a type of heterocyclic compound. Indoles are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties. The presence of fluorine and methoxy groups in this specific indole derivative can significantly influence its chemical behavior and interactions with biological targets.
The synthesis of (7-fluoro-4-methoxy-1H-indol-2-yl)methanol typically involves several key steps:
The molecular formula for (7-fluoro-4-methoxy-1H-indol-2-yl)methanol is C10H10FNO2. Its structure features:
The compound's molecular weight is approximately 197.19 g/mol. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically used to confirm its structure and purity .
(7-Fluoro-4-methoxy-1H-indol-2-yl)methanol can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (7-fluoro-4-methoxy-1H-indol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances binding affinity due to its electronegative nature, while the methoxy and hydroxymethyl groups facilitate hydrogen bonding interactions with biological molecules. This unique combination may modulate the activity of these targets, potentially leading to therapeutic effects.
The compound is typically characterized by:
Key chemical properties include:
(7-Fluoro-4-methoxy-1H-indol-2-yl)methanol has several scientific applications:
(7-Fluoro-4-methoxy-1H-indol-2-yl)methanol represents a synthetically tailored indole derivative incorporating strategic modifications—fluorine, methoxy, and hydroxymethyl substituents—designed to optimize bioactive potential. This section examines the compound’s significance within broader medicinal chemistry frameworks.
The indole nucleus—a bicyclic structure comprising a benzene ring fused to a pyrrole ring—stands as a "privileged scaffold" in drug discovery due to its exceptional structural versatility, presence in biologically active molecules, and capacity for diverse target engagement. Indole derivatives constitute a significant class of compounds in medicinal chemistry, underpinning therapeutic agents across oncology, infectious diseases, neurology, and metabolic disorders [2] [5] [8].
Structurally, the indole scaffold facilitates critical interactions with biological macromolecules. Its hydrophobic benzene ring supports van der Waals contacts and π-stacking, while the pyrrole nitrogen can form hydrogen bonds or electrostatic interactions with target proteins. This adaptability enables indoles to bind enzymes, receptors, and nucleic acids with high affinity [2] [4]. Approximately 14% of top-selling small-molecule pharmaceuticals contain the indole motif, including sunitinib (oncology), tadalafil (sexual health), daptomycin (antibacterial), and osimertinib (oncology) [6] [8].
Natural sources—terrestrial plants, marine invertebrates, and microorganisms—provide a rich reservoir of complex indole alkaloids with potent bioactivities. These natural products often serve as inspiration or starting points for synthetic campaigns. For instance, marine-derived meridianins and variolins exhibit potent kinase inhibitory and antitumor properties [3] [6]. Synthetic strategies, including Fischer indolization, transition-metal catalysis, microwave-assisted synthesis, and combinatorial chemistry, enable efficient construction of diverse indole libraries for biological screening [2] [5]. The intrinsic "drug-likeness" and proven therapeutic track record of indoles solidify their status as indispensable scaffolds for novel drug development.
Table 1: Key Therapeutic Applications of Indole Derivatives in Clinical Use or Development
Therapeutic Area | Example Indole Derivatives | Primary Biological Target/Activity | Source/Reference |
---|---|---|---|
Oncology | Sunitinib, Osimertinib, Vincristine | Tyrosine kinases, EGFR, Tubulin polymerization | [6] [8] |
Infectious Diseases | Daptomycin, Aplidin (dehydrodidemnin B) | Bacterial membrane integrity, Protein synthesis | [2] [6] |
Neurology | Vilazodone, Sumatriptan | Serotonin receptors (5-HT1A, 5-HT1B/1D) | [8] |
Metabolic Disorders | Linagliptin (contains indole moiety) | Dipeptidyl peptidase-4 (DPP-4) inhibition | [5] |
The incorporation of fluorine atoms into indole derivatives represents a powerful strategy for enhancing pharmacological properties. Fluorination profoundly influences a molecule’s electronic distribution, lipophilicity, metabolic stability, and binding affinity [3] [9] [10].
Fluorine, the most electronegative element, exerts strong electron-withdrawing effects. When substituted onto an indole ring (commonly at positions 4, 5, 6, or 7), fluorine alters electron density, potentially enhancing interactions with target proteins through dipole moments or polarized hydrogen bonds. Critically, fluorine substitution, particularly at the para-equivalent position (C-7 in indoles relative to N-1), effectively blocks cytochrome P450-mediated oxidative metabolism. This occurs because the fluorine atom sterically hinders access to the oxidation site and electronically deactivates adjacent positions on the ring. Consequently, fluorinated indoles often exhibit significantly improved metabolic stability and prolonged plasma half-lives—sometimes by orders of magnitude—compared to non-fluorinated analogs [9] [10].
Furthermore, the C-F bond is highly stable and increases overall molecule lipophilicity (measured as log P), promoting better membrane permeation and bioavailability. However, fluorination must be strategically placed; indiscriminate addition can lead to excessive lipophilicity, reducing aqueous solubility. The van der Waals radius of fluorine (1.47 Å) is similar to hydrogen (1.20 Å) and oxygen (1.52 Å), allowing it to act as a bioisostere without causing significant steric perturbation [9]. Marine natural products provide compelling evidence: brominated and fluorinated indole alkaloids like meridianins (e.g., Meridianin E, brominated at C-7) demonstrate markedly enhanced kinase inhibitory activity (IC₅₀ ~ 0.15–0.18 µM against CDKs) and cytotoxicity against cancer cell lines compared to non-halogenated counterparts [3]. Similarly, fluorinated indolylarylsulfones exhibit nanomolar potency (EC₅₀ ~ 4-5 nM) against HIV-1 by effectively targeting reverse transcriptase mutants [10]. The strategic placement of fluorine in (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol is thus designed to leverage these electronic, steric, and metabolic advantages.
Table 2: Impact of Halogenation (Fluorine/Bromine) on Bioactivity of Selected Indole Alkaloids
Compound (Substitution) | Target/Bioassay | Activity (Non-Halogenated) | Activity (Halogenated) | Enhancement Factor | |
---|---|---|---|---|---|
Meridianin Core (Unsubstituted) | CDK1/Cyclin B Kinase Inhibition | IC₅₀ = ~20-150 µM | - | Baseline | |
Meridianin C (5-Bromo) | CDK1/Cyclin B Kinase Inhibition | - | IC₅₀ = 3.0 µM | 7-50x | |
Meridianin E (7-Bromo) | CDK1/Cyclin B Kinase Inhibition | - | IC₅₀ = 0.18 µM | >100x | |
Indolylarylsulfone (H) | HIV-1 Replication (EC₅₀) | ~100 nM | - | Baseline | |
Indolylarylsulfone (F) | HIV-1 Replication (EC₅₀) | - | 4.3 - 4.7 nM | ~20x | [10] |
The methoxy (-OCH₃) group at C-4 and the hydroxymethyl (-CH₂OH) group at C-2 in (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol confer distinct and complementary effects on the molecule’s pharmacodynamic (PD) and pharmacokinetic (PK) behavior.
The methoxy group is moderately electron-donating. Positioned at C-4, it can influence the electron density of the indole ring system, potentially altering binding affinity to target sites that prefer electron-rich heterocycles. More significantly, methoxy groups contribute favorably to lipophilicity, enhancing passive diffusion across biological membranes and thus improving oral bioavailability and tissue distribution. However, unlike alkyl chains, the methoxy group retains some polarity due to the oxygen atom, helping to maintain a balance between hydrophobicity and aqueous solubility—a crucial factor for drug disposition. Methoxy groups are generally metabolically stable towards oxidation, although O-demethylation by specific P450 isoforms can occur, sometimes leading to active metabolites. In marine alkaloids like psammopemmins and aplicyanins, methoxy substituents are associated with retained or enhanced cytotoxic and antimicrobial activities [3] [6].
The hydroxymethyl group (-CH₂OH) at C-2 offers exceptional versatility. Its primary alcohol functionality provides a handle for further chemical derivatization, enabling the synthesis of prodrugs (e.g., esters, carbonates, carbamates) to modulate solubility or enable targeted delivery. Alternatively, it can be directly utilized to form salts (e.g., phosphates, sulfates) improving water solubility for parenteral formulations. The hydroxyl group can engage in strong hydrogen bonding with biological targets, enhancing binding specificity and affinity. Pharmacokinetically, the hydroxymethyl group increases hydrophilicity relative to a simple methyl group, which can be beneficial for reducing overall log P and avoiding excessive lipophilicity. It also serves as a potential site for phase II metabolism (glucuronidation or sulfation), facilitating elimination. The presence of both the methoxy (moderate lipophilicity booster) and hydroxymethyl (polar, H-bonding group) in (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol creates a balanced molecular profile, optimizing the potential for favorable membrane permeability, solubility, and target engagement.
Table 3: Pharmacokinetic and Pharmacodynamic Influences of Key Substituents in Indole Derivatives
Substituent | Position | Electronic Effect | Lipophilicity (Δlog P) | Key PK/PD Contributions | Structural/Functional Utility |
---|---|---|---|---|---|
Fluoro (-F) | C-7 | Strong σ-electron withdrawal | Moderate increase (~+0.14) | Blocks metabolic oxidation; Enhances target binding via dipolar/field effects; May improve bioavailability | Bioisostere for -H/-OH; Metabolic blocker |
Methoxy (-OCH₃) | C-4 | Moderate π-electron donation | Moderate increase (~+0.02 vs -OH, ~+0.5 vs -H) | Improves membrane permeability; Electronically modulates core; Stable to most oxidations | Lipophilicity modulator; H-bond acceptor |
Hydroxymethyl (-CH₂OH) | C-2 | Slight electron donation | Decrease vs -CH₃ (~-1.0) | Site for H-bonding with targets; Enables prodrug/salt formation; Subject to Phase II conjugation | Synthetic handle for derivatization; Polarity modulator |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8